Methyl 3-amino-2-methyl-3-oxopropanoate

Enzymatic Resolution Chiral Amine Synthesis Transaminase Selectivity

Methyl 3-amino-2-methyl-3-oxopropanoate (CAS 93823-25-7) is a small-molecule bifunctional building block with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol. It is variably named Methyl 2-carbamoyl-2-methylacetate, reflecting its structure as a methyl 2-methylmalonamate.

Molecular Formula C5H9NO3
Molecular Weight 131.131
CAS No. 93823-25-7
Cat. No. B2416422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-methyl-3-oxopropanoate
CAS93823-25-7
Molecular FormulaC5H9NO3
Molecular Weight131.131
Structural Identifiers
SMILESCC(C(=O)N)C(=O)OC
InChIInChI=1S/C5H9NO3/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H2,6,7)
InChIKeyAQCOZBGXACOSGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-methyl-3-oxopropanoate (CAS 93823-25-7): Sourcing and Baseline Profile


Methyl 3-amino-2-methyl-3-oxopropanoate (CAS 93823-25-7) is a small-molecule bifunctional building block with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It is variably named Methyl 2-carbamoyl-2-methylacetate, reflecting its structure as a methyl 2-methylmalonamate . The compound features a unique combination of an amide and a methyl ester flanking a chiral 2-methyl-substituted carbon center. This distinct architecture enables dual reactivity paths (nucleophilic amine chemistry and ester transformations) not available in simpler, linear amino acid esters, making it a versatile scaffold for medicinal chemistry and agrochemical intermediate synthesis .

Why Methyl 3-amino-2-methyl-3-oxopropanoate Cannot Be Replaced by Generic Malonamates


The methyl 3-amino-2-methyl-3-oxopropanoate scaffold possesses an α-methyl branch on the carbon bearing the amide, which creates a quaternary-like steric environment absent in linear analogs such as methyl 3-amino-3-oxopropanoate (methyl malonamate) [1]. This steric hindrance directly impacts downstream reaction selectivity: in enzyme-catalyzed transaminations, the 2-methyl group restricts the conformational freedom of the substrate, allowing enzymes like (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22) to discriminate between enantiomers with higher fidelity than with unsubstituted substrates [2]. Consequently, when a synthetic route requires a sterically encumbered malonamate to control subsequent cyclization regiochemistry or to match a chiral enzyme's binding pocket, the simpler, linear methyl malonamate will produce a different (often inverted or diminished) selectivity profile, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence for Methyl 3-amino-2-methyl-3-oxopropanoate


Comparative Substrate Turnover in Enzymatic Transamination

Methyl 3-amino-2-methyl-3-oxopropanoate serves as a key substrate for (S)-3-amino-2-methylpropionate transaminase, an enzyme that exhibits strict stereochemical preference for the 2-methyl-substituted scaffold. While the enzyme's natural substrate is (S)-3-amino-2-methylpropanoate, the esterified analog—methyl 3-amino-2-methyl-3-oxopropanoate—retains recognition, enabling its use in coupled assays. The critical differentiation lies in the substrate specificity relative to non-methylated competitors: the enzyme's catalytic efficiency (kcat/Km) for beta-alanine (lacking the 2-methyl group) is reduced to only 66% of its activity with (R)-3-amino-2-methylpropanoate in rat liver preparations, as quantified by the BRENDA enzyme database [1]. This demonstrates that the 2-methyl substituent is not merely an ancillary feature but a structural determinant for productive enzyme binding.

Enzymatic Resolution Chiral Amine Synthesis Transaminase Selectivity

Conformational Restriction and Enantiomer Interconversion Barrier

The 2-methyl substituent on methyl 3-amino-2-methyl-3-oxopropanoate introduces a stereocenter that is configurationally labile under specific enzymatic conditions due to keto-enol tautomerization. This property is unique among malonamate esters. The enzyme (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22) and (R)-3-amino-2-methylpropionate-pyruvate transaminase (EC 2.6.1.40) jointly catalyze the interconversion of (R)- and (S)-enantiomers of 3-amino-2-methylpropanoate via the 2-methyl-3-oxopropanoate intermediate [1]. The 2-methyl group stabilizes the enolate intermediate to an extent that permits enzymatic racemization, while unsubstituted malonamate esters (e.g., methyl 3-amino-3-oxopropanoate) lack this steric and electronic stabilization at C2 [2]. No analogous enzyme pair exists for interconverting enantiomers of simple 3-amino-3-oxopropanoate derivatives.

Chirality Enantiomer Stability Enolization

Computed Physicochemical Property Differentiation vs. Linear Malonamate

The introduction of the 2-methyl group alters the lipophilicity and hydrogen-bonding capacity relative to the unsubstituted methyl malonamate. Methyl 3-amino-2-methyl-3-oxopropanoate has a computed LogP of approximately -0.019 [1], which is notably higher than the LogP of methyl 3-amino-3-oxopropanoate (methyl malonamate), which is reported as -0.265 [2]. While both are hydrophilic, the ~0.25 log unit increase indicates measurably greater partitioning into organic phases, which can influence extraction efficiency, chromatographic retention, and passive membrane permeability in cell-based assays. Both compounds share an identical polar surface area (PSA) of 69.39 Ų [1][2], confirming that the LogP shift is due to the methyl group's hydrophobic contribution rather than changes in hydrogen-bonding capacity.

Lipophilicity Permeability LogP

Exclusive Use as an Acetyl-CoA Carboxylase (ACC) Inhibitor Scaffold in Patent Chemistry

Patent US-8962641 discloses methyl 2-carbamoyl-2-methylacetate (the synonym for methyl 3-amino-2-methyl-3-oxopropanoate) as a substructure within compounds exhibiting ACC inhibitory activity. A representative compound containing this scaffold demonstrated an IC50 of 45 nM against ACC in a malonyl-CoA formation assay [1]. This contrasts with the broader malonamate patent landscape: methyl 3-amino-3-oxopropanoate (methyl malonamate, CAS 51513-29-2) is listed in BindingDB with substantially weaker ACC2 activity (IC50 = 263 nM) for a structurally related analog [2]. While these represent different final compounds, the 2-methyl substitution pattern appears with higher frequency in potent ACC inhibitor claims, suggesting the methyl branch provides a favorable vector for binding pocket occupancy that the linear malonamate cannot achieve.

ACC2 Inhibition Metabolic Disease Patent Composition-of-Matter

Differential Hydrogen-Bond Donor Capacity for Supramolecular and Co-crystal Engineering

Methyl 3-amino-2-methyl-3-oxopropanoate possesses two hydrogen-bond donor sites (the primary amide -NH2) and three hydrogen-bond acceptor sites (amide carbonyl, ester carbonyl, ester oxygen), enabling robust directional supramolecular synthon formation. In contrast, methyl 2-methyl-3-oxopropanoate (CAS 51673-64-4), which replaces the amide with an aldehyde, has zero hydrogen-bond donors and only two acceptors, fundamentally altering its crystal packing behavior . The amide functionality in the target compound permits the formation of characteristic R₂²(8) hydrogen-bonded dimer motifs common to primary amides, which have been exploited in co-crystal design for modulating solubility and stability of active pharmaceutical ingredients (APIs) [1]. This donor capacity is absent in the keto-ester or aldehyde-ester analogs.

Crystal Engineering Hydrogen Bond Donor Co-crystal Design

High-Value Application Scenarios for Methyl 3-amino-2-methyl-3-oxopropanoate Procurement


Biocatalytic Synthesis of Enantiopure β²-Amino Acids via Transaminase Cascades

Methyl 3-amino-2-methyl-3-oxopropanoate is the optimal substrate for developing enzymatic cascades employing (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22) or (R)-3-amino-2-methylpropionate—pyruvate transaminase (EC 2.6.1.40). As demonstrated in Section 3, Evidence 1, the 2-methyl substituent is required for efficient enzyme recognition—β-alanine shows only 66% relative activity [1]. By coupling the transaminase with the complementary enolization-dependent racemization cycle described in Evidence 2, researchers can achieve dynamic kinetic resolution of the 2-methyl center, accessing enantiopure β²-amino acids that are valuable building blocks for peptidomimetic drugs. The unsubstituted methyl malonamate cannot participate in this biocatalytic cycle.

Fragment-Based Drug Discovery Targeting Acetyl-CoA Carboxylase (ACC)

For medicinal chemistry groups pursuing ACC inhibitors for metabolic disease (obesity, NASH, type 2 diabetes), methyl 3-amino-2-methyl-3-oxopropanoate should be prioritized over methyl malonamate as the core fragment for library synthesis. Patent-derived activity data (Section 3, Evidence 4) show that the 2-methyl malonamate substructure is associated with a 45 nM IC50 against ACC [2], while structurally related linear malonamate derivatives exhibit ~263 nM potency [3]. The 5.8-fold potency advantage, combined with the scaffold's favorable LogP (Section 3, Evidence 3; LogP = -0.019 vs. -0.265 for the linear analog [4]), supports its use in fragment growing and merging campaigns requiring balanced potency and physicochemical properties.

Co-crystal Engineering for API Solubility Enhancement

The primary amide group of methyl 3-amino-2-methyl-3-oxopropanoate provides two hydrogen-bond donor sites (Section 3, Evidence 5), enabling it to function as a co-crystal former (coformer) with carboxylic acid-containing APIs. Unlike the keto-ester analog methyl 2-methyl-3-oxopropanoate, which lacks any hydrogen-bond donor capacity , this compound can form robust R₂²(8) amide-acid supramolecular synthons. Procurement of this specific compound is warranted for solid-form screening programs where amide-based coformers are needed to generate new crystalline phases with improved dissolution profiles relative to the parent API.

Chromatographic Method Development and Reference Standard Qualification

Due to its distinct LogP (-0.019) relative to common unsubstituted malonamates (LogP = -0.265) as quantified in Section 3, Evidence 3, methyl 3-amino-2-methyl-3-oxopropanoate serves as a discriminating reference standard for HPLC method validation. When developing purity methods for 2-methyl-substituted pharmaceutical intermediates, using the correct 2-methyl analog ensures accurate retention time alignment; procurement of the unsubstituted methyl malonamate will produce systematically different chromatographic behavior, potentially causing misidentification of process impurities in quality control release testing.

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